molecular formula C14H14N2O5 B115096 Glycyl-7-amino-4-methylcoumarin-3-acetic acid CAS No. 154653-66-4

Glycyl-7-amino-4-methylcoumarin-3-acetic acid

Cat. No. B115096
M. Wt: 290.27 g/mol
InChI Key: HXRHUQYTGGKIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-7-amino-4-methylcoumarin-3-acetic acid (Gly-MCA) is a synthetic substrate used in the measurement of proteolytic activity. It is widely used in scientific research to study enzymes involved in protein degradation, such as proteases. Gly-MCA is a small molecule that is easy to synthesize and has a fluorescent property, making it a useful tool for biochemical assays.

Mechanism Of Action

Glycyl-7-amino-4-methylcoumarin-3-acetic acid is a fluorogenic substrate, meaning that it has a fluorescent property that is only activated by the action of proteolytic enzymes. When a protease cleaves the peptide bond between the glycine and the 7-amino-4-methylcoumarin-3-acetic acid moieties, the fluorescent molecule is released and emits a signal that can be measured using a fluorometer.

Biochemical And Physiological Effects

Glycyl-7-amino-4-methylcoumarin-3-acetic acid has no direct biochemical or physiological effects on living organisms. It is a synthetic molecule designed specifically for use in biochemical assays and has no therapeutic or pharmacological properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of Glycyl-7-amino-4-methylcoumarin-3-acetic acid is its ease of synthesis and purification. It is a small molecule that is relatively easy to handle and has a long shelf life. Additionally, its fluorescent property makes it a useful tool for studying proteolytic enzymes in vitro.
One limitation of Glycyl-7-amino-4-methylcoumarin-3-acetic acid is that it is not specific to any particular protease. It can be cleaved by a wide range of proteases, making it difficult to determine which enzyme is responsible for the observed activity. Additionally, its fluorescent signal can be affected by various factors, such as pH and temperature, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving Glycyl-7-amino-4-methylcoumarin-3-acetic acid. One area of interest is the development of more specific substrates for individual proteases. This would allow researchers to better understand the specific functions of these enzymes and their roles in various biological processes.
Another potential direction is the use of Glycyl-7-amino-4-methylcoumarin-3-acetic acid in high-throughput screening assays. By using automated systems to screen large libraries of compounds, researchers could identify potential inhibitors or activators of proteases for use in drug discovery.
Overall, Glycyl-7-amino-4-methylcoumarin-3-acetic acid is a valuable tool for studying proteolytic enzymes and has a wide range of potential applications in scientific research. Further research is needed to fully understand its mechanisms of action and to develop more specific substrates for individual proteases.

Synthesis Methods

The synthesis of Glycyl-7-amino-4-methylcoumarin-3-acetic acid involves the combination of glycine and 7-amino-4-methylcoumarin-3-acetic acid. This reaction is catalyzed by the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

Glycyl-7-amino-4-methylcoumarin-3-acetic acid is widely used in scientific research to study proteolytic enzymes, such as proteases. These enzymes play a critical role in many biological processes, including protein degradation, blood coagulation, and immune response. By using Glycyl-7-amino-4-methylcoumarin-3-acetic acid as a substrate, researchers can measure the activity of these enzymes in vitro and gain insight into their mechanisms of action.

properties

CAS RN

154653-66-4

Product Name

Glycyl-7-amino-4-methylcoumarin-3-acetic acid

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-[7-[(2-aminoacetyl)amino]-4-methyl-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C14H14N2O5/c1-7-9-3-2-8(16-12(17)6-15)4-11(9)21-14(20)10(7)5-13(18)19/h2-4H,5-6,15H2,1H3,(H,16,17)(H,18,19)

InChI Key

HXRHUQYTGGKIIF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CN)CC(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CN)CC(=O)O

Other CAS RN

154653-66-4

synonyms

Gly-AMC-3-acetic acid
glycine-7-amino-4-methylcoumarin-3-acetic acid
glycine-AMC-3-acetic acid
glycyl-7-amino-4-methylcoumarin-3-acetic acid

Origin of Product

United States

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